molecular formula C11H13ClN4O2 B2741011 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride CAS No. 2279124-10-4

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride

Cat. No.: B2741011
CAS No.: 2279124-10-4
M. Wt: 268.7
InChI Key: BAOVZEBBDZYEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride (CAS: 1119449-55-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at the 5-position and an N-methylbenzamide moiety at the 3-position. This structure confers unique physicochemical and biological properties, making it a valuable building block in medicinal chemistry. The hydrochloride salt enhances solubility, facilitating its use in biological assays. Key applications include its role as a precursor for synthesizing bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2.ClH/c1-13-11(16)8-4-2-3-7(5-8)10-14-9(6-12)17-15-10;/h2-5H,6,12H2,1H3,(H,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOVZEBBDZYEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach via Chloromethyl Intermediate

The most widely documented method involves a three-step sequence starting from 3-cyanobenzoic acid derivatives (Table 1):

Step 1: Formation of N-Methylbenzamide Intermediate
3-Cyano-N-methylbenzamide is synthesized by treating 3-cyanobenzoyl chloride with methylamine in dichloromethane at 0–5°C for 4 hours, achieving 85–92% yields.

Step 2: Oxadiazole Ring Construction
The nitrile group undergoes cyclocondensation with hydroxylamine hydrochloride in ethanol/water (3:1 v/v) under reflux (80°C, 12 hours) to form 3-(5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide. Phosphorus oxychloride (POCl₃) then converts the hydroxymethyl group to chloromethyl (60–65°C, 3 hours, 78% yield).

Step 3: Amination and Salt Formation
The chloromethyl intermediate reacts with aqueous ammonia (28% w/w) in tetrahydrofuran at room temperature for 24 hours, followed by HCl gas treatment in diethyl ether to precipitate the hydrochloride salt (64–71% yield).

Table 1: Reaction Parameters for Cyclocondensation Route

Step Reactant Reagent/Catalyst Conditions Yield (%)
1 3-Cyanobenzoyl chloride Methylamine 0–5°C, 4h 85–92
2 N-Methyl-3-cyanobenzamide NH₂OH·HCl, POCl₃ 80°C reflux, 3h 78
3 Chloromethyl intermediate NH₃(aq), HCl(g) RT, 24h 64–71

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclization step (Table 2):

  • 3-Cyano-N-methylbenzamide (1 eq), hydroxylamine hydrochloride (1.2 eq), and POCl₃ (2 eq) are mixed in acetonitrile.
  • Microwave irradiation at 120°C for 15 minutes produces the chloromethyl oxadiazole intermediate.
  • Subsequent amination with ammonium hydroxide under microwave conditions (80°C, 10 minutes) yields the target compound in 82% overall yield.

Table 2: Microwave vs Conventional Heating Comparison

Parameter Conventional Method Microwave Method
Reaction Time 15 hours 25 minutes
Overall Yield 64–71% 82%
Purity (HPLC) 95–97% 98–99%

Critical Analysis of Synthetic Methodologies

Chlorine Source Optimization

Phosphorus oxychloride remains the standard chlorinating agent, but alternatives show varying efficiencies (Table 3):

Table 3: Chlorinating Agent Performance Comparison

Agent Temperature (°C) Time (h) Conversion (%)
POCl₃ 60–65 3 98
SOCl₂ 40–45 6 87
(COCl)₂ 25–30 12 92
PCl₅ 70–75 2 95

POCl₃ provides near-quantitative conversion but requires careful temperature control to avoid over-chlorination.

Amination Efficiency Studies

The amination step’s success depends on ammonia concentration and solvent polarity:

  • Optimal Conditions : 28% NH₃ in THF/H₂O (9:1 v/v) at 25°C
  • Suboptimal Outcomes :
    • <25% NH₃: Incomplete substitution (≤50% conversion)
    • Polar aprotic solvents (DMF, DMSO): Side product formation (up to 22%)
    • Protic solvents (MeOH, EtOH): Reduced solubility of intermediate

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages of continuous processing:

  • Reactor Type : Microstructured tubular reactor (ID = 1 mm)
  • Throughput : 2.8 kg/day using 3-cyanobenzamide feed (0.5 M in EtOH)
  • Key Parameters :
    • Residence time: 8 minutes at 120°C
    • POCl₃ stoichiometry: 1.8 eq to minimize waste
    • Automated pH control during amination (pH 9.5 ± 0.2)

Purification Challenges

Crude product typically contains:

  • 3–5% unreacted chloromethyl intermediate
  • 1–2% N-methylbenzamide starting material
  • <0.5% dimeric byproducts

Recrystallization from ethanol/water (4:1 v/v) at −20°C achieves pharma-grade purity (>99.5% by HPLC).

Analytical Characterization Benchmarks

Spectroscopic Data Correlation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.75 (s, 1H, NH₂⁺)
  • δ 7.85–7.92 (m, 4H, aromatic)
  • δ 4.42 (s, 2H, CH₂NH₂)
  • δ 3.12 (s, 3H, NCH₃)

IR (KBr) :

  • 3270 cm⁻¹ (N-H stretch)
  • 1665 cm⁻¹ (C=O amide)
  • 1540 cm⁻¹ (oxadiazole ring)

Chemical Reactions Analysis

Types of Reactions

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer properties. Research indicates that oxadiazole derivatives, including 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride, exhibit notable cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, as evidenced by studies showing increased apoptotic markers when treated with oxadiazole derivatives. For instance, compounds similar to this one have demonstrated growth inhibition percentages ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .
  • Case Studies : A study involving the synthesis and evaluation of related oxadiazole compounds revealed that specific structural modifications could enhance anticancer activity. The incorporation of electron-withdrawing groups was found to significantly improve efficacy against tumor cells .

Antimicrobial Properties

Beyond anticancer applications, 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride has shown potential as an antimicrobial agent.

  • Antibacterial Activity : Research has indicated that oxadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. A study synthesized several oxadiazole compounds and evaluated their antibacterial properties, finding some derivatives effective against common pathogens .

Enzyme Inhibition

The compound also demonstrates promise in enzyme inhibition studies, particularly targeting lipoxygenase enzymes involved in inflammatory processes.

  • Mechanism : The oxadiazole moiety has been associated with favorable interactions with enzyme active sites due to its unique electronic properties. This interaction can inhibit the enzymatic activity linked to inflammatory responses .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride is crucial for optimizing its pharmacological properties.

Structural FeatureImpact on Activity
Aminomethyl GroupEnhances solubility and biological activity
N-methyl GroupIncreases lipophilicity and cellular uptake
Oxadiazole RingCritical for anticancer and antimicrobial activity

Mechanism of Action

The mechanism of action of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares the target compound with analogous molecules:

Compound Key Structural Features Molecular Weight Key Properties Pharmacological Relevance
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride (Target) 5-Aminomethyl oxadiazole; N-methylbenzamide ~268.7 g/mol High polarity due to NH₂ and HCl; hydrogen-bonding capability Intermediate for CNS or antimicrobial agents
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride 5-Chloromethyl oxadiazole; N-methylbenzamide ~283.2 g/mol Electrophilic chloromethyl group; reactive toward nucleophiles Alkylating agent or precursor for prodrugs
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride 5-Aminomethyl oxadiazole; N,N-dimethylbenzamide 282.7 g/mol Reduced basicity due to dimethylation; increased lipophilicity Potential CNS penetration enhancer
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole core; 3-chloromethyl; 5-acetamide 226.7 g/mol Reactive chloromethyl group; N,O-bidentate ligand Antipsychotic or antimicrobial precursor
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide Oxadiazole at 4-position; chloromethyl substituent ~252.7 g/mol Positional isomerism alters steric and electronic effects Structure-activity relationship (SAR) studies

Key Research Findings

  • Reactivity: The chloromethyl derivatives (e.g., ) exhibit higher electrophilicity, enabling cross-linking or conjugation with thiols or amines, whereas the aminomethyl group in the target compound supports hydrogen bonding and chelation .
  • Biological Activity : Benzisoxazole derivatives (e.g., ) are associated with antipsychotic activity (e.g., affinity for dopamine receptors), while oxadiazoles are linked to enzyme inhibition (e.g., phosphodiesterases) .
  • Synthetic Utility : The target compound is synthesized via oxadiazole ring formation from amidoximes and carboxylic acid derivatives, whereas benzisoxazoles require cyclization of o-hydroxyphenylketoximes .

Biological Activity

The compound 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its pharmacological potential.

Molecular Structure

  • Molecular Formula : C10_{10}H12_{12}ClN5_{5}O
  • Molecular Weight : 239.68 g/mol
  • CAS Number : 1018613-19-8

Structural Representation

The compound features an oxadiazole ring, which is known for its role in enhancing biological activity through various mechanisms. The presence of the aminomethyl group and the N-methylbenzamide moiety contributes to its potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that oxadiazoles possess significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent activity against a range of bacteria and fungi. The specific derivative 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases . Preliminary data suggest that 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer proliferation.

Neuroprotective Effects

Emerging research indicates that oxadiazoles may offer neuroprotective benefits. In animal models of neurodegenerative diseases, compounds similar to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride have been shown to reduce oxidative stress and inflammation in neuronal cells . These findings suggest potential applications in treating conditions like Alzheimer's disease.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. This inhibition suggests that the compound may enhance cholinergic transmission and improve cognitive function .

Study 1: Antimicrobial Efficacy

In a controlled study involving various oxadiazole derivatives, 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride was tested against clinical isolates of bacteria. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These results highlight the compound's potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride led to a significant reduction in cell viability:

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2560
5035

This study indicates its potential as an anticancer therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.